molecular formula C20H15ClO3 B5576359 3-(4-chlorophenyl)-5,6,9-trimethyl-7H-furo[3,2-g]chromen-7-one

3-(4-chlorophenyl)-5,6,9-trimethyl-7H-furo[3,2-g]chromen-7-one

Cat. No.: B5576359
M. Wt: 338.8 g/mol
InChI Key: PVMWIVJAXNKFRM-UHFFFAOYSA-N
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Description

3-(4-chlorophenyl)-5,6,9-trimethyl-7H-furo[3,2-g]chromen-7-one is a synthetic organic compound belonging to the class of furochromenes. This compound is characterized by a fused ring system that includes a furan ring and a chromene ring, with various substituents including a 4-chlorophenyl group and three methyl groups. The unique structure of this compound makes it of interest in various fields of scientific research.

Preparation Methods

The synthesis of 3-(4-chlorophenyl)-5,6,9-trimethyl-7H-furo[3,2-g]chromen-7-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the chromene core: This can be achieved through a condensation reaction between a suitable phenol derivative and an aldehyde under acidic conditions.

    Introduction of the furan ring: The furan ring can be introduced via a cyclization reaction involving a suitable precursor.

    Substitution reactions: The 4-chlorophenyl group and the methyl groups are introduced through electrophilic aromatic substitution reactions.

Industrial production methods for this compound would likely involve optimization of these synthetic routes to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

3-(4-chlorophenyl)-5,6,9-trimethyl-7H-furo[3,2-g]chromen-7-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols.

    Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aromatic rings, using reagents such as halogens, nitrating agents, or sulfonating agents.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-(4-chlorophenyl)-5,6,9-trimethyl-7H-furo[3,2-g]chromen-7-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: This compound can be used in studies investigating the biological activity of furochromenes, including their potential as antimicrobial or anticancer agents.

    Medicine: Research into the pharmacological properties of this compound may reveal potential therapeutic applications.

    Industry: It can be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-5,6,9-trimethyl-7H-furo[3,2-g]chromen-7-one involves its interaction with various molecular targets. The specific pathways and targets depend on the biological context in which the compound is used. For example, in antimicrobial studies, it may interact with bacterial enzymes or cell membranes, disrupting their function and leading to cell death.

Comparison with Similar Compounds

Similar compounds to 3-(4-chlorophenyl)-5,6,9-trimethyl-7H-furo[3,2-g]chromen-7-one include other furochromenes with different substituents. These compounds can be compared based on their chemical reactivity, biological activity, and potential applications. The unique combination of substituents in this compound gives it distinct properties that may make it more effective in certain applications compared to its analogs.

Some similar compounds include:

These compounds share the furochromene core structure but differ in their substituents, which can significantly impact their chemical and biological properties.

Properties

IUPAC Name

3-(4-chlorophenyl)-5,6,9-trimethylfuro[3,2-g]chromen-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClO3/c1-10-11(2)20(22)24-19-12(3)18-16(8-15(10)19)17(9-23-18)13-4-6-14(21)7-5-13/h4-9H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVMWIVJAXNKFRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C(C3=C(C=C12)C(=CO3)C4=CC=C(C=C4)Cl)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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